molecular formula C14H13BrN2O3 B14805817 2-(4-bromophenoxy)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide

2-(4-bromophenoxy)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide

Cat. No.: B14805817
M. Wt: 337.17 g/mol
InChI Key: IMCSSLVMGCGFDX-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenoxy)-N’-[1-(2-furyl)ethylidene]acetohydrazide is an organic compound that features a bromophenoxy group and a furyl group linked through an acetohydrazide moiety

Preparation Methods

The synthesis of 2-(4-bromophenoxy)-N’-[1-(2-furyl)ethylidene]acetohydrazide typically involves the reaction of 4-bromophenol with ethyl chloroacetate to form ethyl 4-bromophenoxyacetate. This intermediate is then reacted with hydrazine hydrate to yield 2-(4-bromophenoxy)acetohydrazide. Finally, the condensation of this intermediate with 2-furaldehyde under acidic conditions produces the target compound .

Chemical Reactions Analysis

2-(4-bromophenoxy)-N’-[1-(2-furyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Condensation: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Scientific Research Applications

2-(4-bromophenoxy)-N’-[1-(2-furyl)ethylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N’-[1-(2-furyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which may enhance its biological activity. Additionally, the hydrazide moiety can interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar compounds to 2-(4-bromophenoxy)-N’-[1-(2-furyl)ethylidene]acetohydrazide include:

    2-(4-bromophenoxy)acetohydrazide: Lacks the furyl group but shares the bromophenoxy and hydrazide moieties.

    2-(4-bromophenoxy)-N’-[1-(2-thienyl)ethylidene]acetohydrazide: Similar structure but with a thienyl group instead of a furyl group.

    2-(4-bromophenoxy)-N’-[1-(2-pyridyl)ethylidene]acetohydrazide: Contains a pyridyl group instead of a furyl group.

The uniqueness of 2-(4-bromophenoxy)-N’-[1-(2-furyl)ethylidene]acetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H13BrN2O3

Molecular Weight

337.17 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[(E)-1-(furan-2-yl)ethylideneamino]acetamide

InChI

InChI=1S/C14H13BrN2O3/c1-10(13-3-2-8-19-13)16-17-14(18)9-20-12-6-4-11(15)5-7-12/h2-8H,9H2,1H3,(H,17,18)/b16-10+

InChI Key

IMCSSLVMGCGFDX-MHWRWJLKSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC=C(C=C1)Br)/C2=CC=CO2

Canonical SMILES

CC(=NNC(=O)COC1=CC=C(C=C1)Br)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.